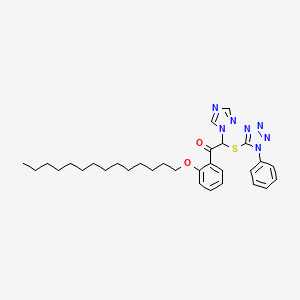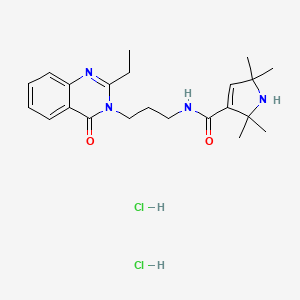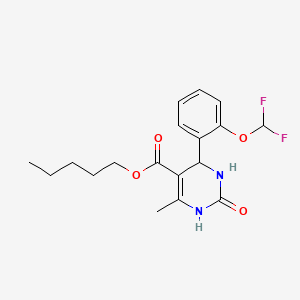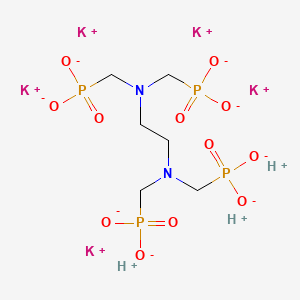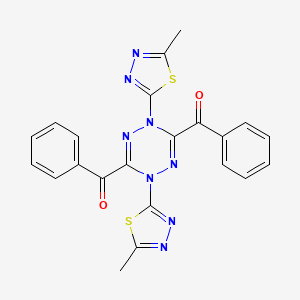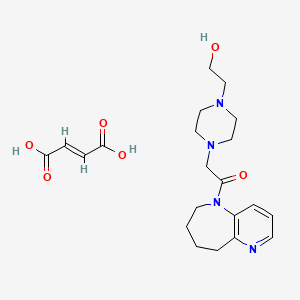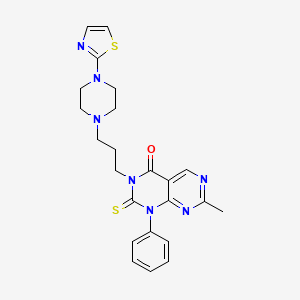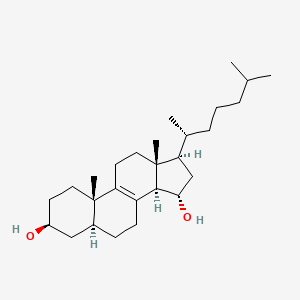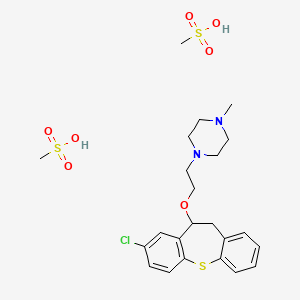
Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a piperazine ring, a dibenzo thiepin moiety, and a dimethanesulfonate group. Its chemical properties make it a valuable subject of study for researchers and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate involves multiple steps. The initial step typically includes the formation of the dibenzo thiepin moiety, followed by the introduction of the piperazine ring. The final step involves the addition of the dimethanesulfonate group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
科学的研究の応用
Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antipsychotic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter activity, and altering signal transduction pathways. This interaction can lead to changes in cellular function and physiological responses.
類似化合物との比較
Similar Compounds
Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents and overall chemical properties.
Dibenzo thiepin derivatives: These compounds contain the dibenzo thiepin moiety but may have different functional groups attached.
Uniqueness
Piperazine, 1-(2-((8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)-4-methyl-, dimethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.
特性
CAS番号 |
93665-55-5 |
|---|---|
分子式 |
C23H33ClN2O7S3 |
分子量 |
581.2 g/mol |
IUPAC名 |
1-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]-4-methylpiperazine;methanesulfonic acid |
InChI |
InChI=1S/C21H25ClN2OS.2CH4O3S/c1-23-8-10-24(11-9-23)12-13-25-19-14-16-4-2-3-5-20(16)26-21-7-6-17(22)15-18(19)21;2*1-5(2,3)4/h2-7,15,19H,8-14H2,1H3;2*1H3,(H,2,3,4) |
InChIキー |
HPASRLZOIPVCSO-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


